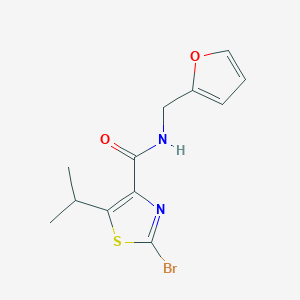![molecular formula C25H32N2O4 B11125524 Diprop-2-en-1-yl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11125524.png)
Diprop-2-en-1-yl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(ジエチルアミノ)フェニル]-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジプロプ-2-エン-1-イルは、ジヒドロピリジン類に属する複雑な有機化合物です。これらの化合物は、特にカルシウムチャネルブロッカーとしての医薬品化学における多様な用途で知られています。
2. 製法
合成経路と反応条件: 4-[4-(ジエチルアミノ)フェニル]-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジプロプ-2-エン-1-イルの合成は、通常、複数ステップのプロセスを伴います。一般的な方法の1つは、アルデヒド、β-ケトエステル、アンモニアまたはアミンを縮合させるHantzschジヒドロピリジン合成です。この反応は通常、エタノールまたはその他の適切な溶媒中で還流条件下で行われます。
工業的生産方法: この化合物の工業的生産には、同様の合成経路が採用される場合がありますが、より大規模に行われます。反応条件は、より高い収率と純度のために最適化され、しばしば連続フロー反応器とクロマトグラフィーや結晶化などの高度な精製技術が採用されます。
反応の種類:
酸化: この化合物は、特にジヒドロピリジン環で酸化反応を起こし、ピリジン誘導体の形成につながります。
還元: 還元反応は、ジヒドロピリジン環をテトラヒドロピリジン環に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。
置換: アルキルハライドやアシルクロライドなどの求核試薬は、塩基性条件下で使用されます。
主な生成物:
酸化: ピリジン誘導体。
還元: テトラヒドロピリジン誘導体。
置換: さまざまな置換ジヒドロピリジン誘導体。
4. 科学研究における用途
4-[4-(ジエチルアミノ)フェニル]-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジプロプ-2-エン-1-イルは、科学研究でさまざまな用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 細胞モデルにおけるカルシウムチャネルへの潜在的な影響について研究されています。
医学: カルシウムチャネルブロッカーとしての可能性について調査されており、心血管疾患の治療に役立つ可能性があります。
産業: 特定の電子特性を持つ新素材の開発に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS(PROP-2-EN-1-YL) 4-[4-(DIETHYLAMINO)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation reaction, where 4-(diethylamino)benzaldehyde is reacted with acetone in the presence of a base such as sodium hydroxide to form the intermediate chalcone . This intermediate is then subjected to further reactions, including cyclization and esterification, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3,5-BIS(PROP-2-EN-1-YL) 4-[4-(DIETHYLAMINO)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3,5-BIS(PROP-2-EN-1-YL) 4-[4-(DIETHYLAMINO)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
作用機序
4-[4-(ジエチルアミノ)フェニル]-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジプロプ-2-エン-1-イルの作用機序は、カルシウムチャネルとの相互作用を伴います。この化合物は、L型カルシウムチャネルに結合し、細胞へのカルシウムイオンの流入を阻害します。この作用により、特に心血管系における平滑筋細胞の弛緩が起こり、血管拡張と血圧低下につながります。
類似化合物:
ニフェジピン: 血管拡張効果が同様の別のジヒドロピリジンカルシウムチャネルブロッカー。
アムロジピン: 高血圧症や狭心症の治療に使用される、作用時間が長いジヒドロピリジン。
フェロジピン: 血管平滑筋に対する高い選択性で知られています。
独自性: 4-[4-(ジエチルアミノ)フェニル]-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジプロプ-2-エン-1-イルは、その特異的なジエチルアミノ置換により独自性があり、他のジヒドロピリジンとは異なる薬物動態および薬力学特性をもたらす可能性があります。この独自性は、異なる治療用途と副作用プロファイルにつながる可能性があります。
類似化合物との比較
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another dihydropyridine derivative used in the treatment of hypertension and angina.
Felodipine: A compound with similar pharmacological properties but different pharmacokinetics.
特性
分子式 |
C25H32N2O4 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
bis(prop-2-enyl) 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H32N2O4/c1-7-15-30-24(28)21-17(5)26-18(6)22(25(29)31-16-8-2)23(21)19-11-13-20(14-12-19)27(9-3)10-4/h7-8,11-14,23,26H,1-2,9-10,15-16H2,3-6H3 |
InChIキー |
UMHUMGMCOPQTBX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OCC=C)C)C)C(=O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide](/img/structure/B11125454.png)
![2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B11125456.png)
![4-methyl-N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11125459.png)

![5-(2,3-dimethoxyphenyl)-3-hydroxy-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125462.png)
![5-(4-bromophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125463.png)
![N-{2-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide](/img/structure/B11125466.png)
![methyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11125468.png)
![1-(4-Tert-butylphenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125480.png)
![1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125488.png)
![(2E)-6-(4-methylbenzyl)-2-[(5-methylfuran-2-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11125490.png)
![3-(4-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B11125493.png)
![7-Chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125507.png)
